molecular formula C10H14N2O3 B1502727 2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide

2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B1502727
M. Wt: 210.23 g/mol
InChI Key: LXZDTAKMBRZZQE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide (CAS: 802050-42-6) is an acetamide derivative with a molecular formula of C₁₀H₁₄N₂O₃ . Its structure comprises:

  • An acetamide backbone (CH₃CONH-).
  • A 4-ethoxyphenyl group (C₆H₄-O-C₂H₅) attached to the nitrogen atom.
  • An aminooxy (-ONH₂) substituent at the α-position of the acetamide.

The ethoxyphenyl moiety may enhance lipophilicity, affecting membrane permeability and pharmacokinetics .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-aminooxy-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O3/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-15-11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

LXZDTAKMBRZZQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CON

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Features/Activities References
2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide Aminooxy (-ONH₂), 4-ethoxyphenyl C₁₀H₁₄N₂O₃ Unique O-NH₂ group; potential for H-bonding
N-(4-ethoxyphenyl)acetamide 4-ethoxyphenyl only C₁₀H₁₃NO₂ Simpler structure; isolated from Periploca forrestii
N-(4-methoxyphenyl)acetamide 4-methoxyphenyl C₉H₁₁NO₂ Antimicrobial activity reported
2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) 4-ethoxyphenyl, fluorophenyl-indazole hybrid C₂₃H₂₀FN₃O₂ Anti-proliferative activity in cancer cells
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Bromophenyl, pyridazinone core C₂₁H₂₁BrN₄O₃ FPR2 agonist; activates neutrophil chemotaxis

Key Comparisons

Structural Diversity Aminooxy vs. Halogen/Methoxy Groups: The aminooxy group in the target compound contrasts with halogen (e.g., bromine in ) or methoxy substituents (e.g., ). The -ONH₂ group may enhance nucleophilicity or enable chelation, unlike halogens, which typically influence electronic effects . Hybrid Structures: Compound 6b () integrates an indazole ring, enhancing anti-proliferative activity, while the target compound’s aminooxy group may favor different biological interactions .

Synthetic Routes The target compound’s synthesis likely involves introducing the aminooxy group via O-alkylation or coupling reactions, differing from methods for 6b (Buchwald-Hartwig amination ) or N-(4-methoxyphenyl)acetamide (direct acylation ).

Pharmacological Activities Anti-Cancer Potential: While 6b and related indazole-acetamides show anti-proliferative effects , the aminooxy group’s impact remains uncharacterized. Phenoxy acetamides (e.g., 40 in ) with sulfonyl-quinazoline groups exhibit strong anti-cancer activity via kinase inhibition, suggesting structural motifs critical for efficacy .

Tautomerism and Stability describes 3c, a thiazolidinone-linked acetamide existing as tautomers (3c-I and 3c-A). The aminooxy group in the target compound may similarly exhibit tautomerism or pH-dependent stability, affecting its reactivity .

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